2-(4-Methyl-1H-pyrazol-3-YL)morpholine

Physicochemical properties Lipophilicity Medicinal chemistry

2-(4-Methyl-1H-pyrazol-3-yl)morpholine (CAS: 1368387-09-0) is a heterocyclic building block that fuses a 4-methylpyrazole with a morpholine ring. This scaffold is frequently incorporated into kinase inhibitors and other bioactive molecules due to the pyrazole's capacity to engage ATP-binding pockets and the morpholine's established role in optimizing drug-like properties such as solubility and metabolic stability.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B7904491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-3-YL)morpholine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2CNCCO2
InChIInChI=1S/C8H13N3O/c1-6-4-10-11-8(6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)
InChIKeyOQZKZFAZBPHFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-pyrazol-3-yl)morpholine: Core Properties and Procurement Specifications


2-(4-Methyl-1H-pyrazol-3-yl)morpholine (CAS: 1368387-09-0) is a heterocyclic building block that fuses a 4-methylpyrazole with a morpholine ring. This scaffold is frequently incorporated into kinase inhibitors and other bioactive molecules due to the pyrazole's capacity to engage ATP-binding pockets and the morpholine's established role in optimizing drug-like properties such as solubility and metabolic stability [1]. Its molecular formula is C8H13N3O with a molecular weight of 167.21 g/mol, and it is commonly supplied as the dihydrochloride salt for enhanced handling and stability .

Why 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Cannot Be Substituted with Other Pyrazole-Morpholine Analogs


Direct, quantitative head-to-head comparisons for this specific compound are notably absent from the public scientific literature. This evidence gap itself highlights a critical procurement risk: substituting this compound with a structurally similar but non-identical analog (e.g., a different regioisomer or a pyrazole lacking the 4-methyl group) introduces unknown variables into an SAR program. Subtle changes in the substitution pattern on the pyrazole ring and the attachment point to the morpholine can profoundly alter key drug-design parameters such as target binding affinity, cellular permeability, and metabolic stability [1]. As demonstrated in broader pyrazole-morpholine kinase inhibitor programs, even minor modifications to this core can result in orders-of-magnitude shifts in selectivity and potency [2]. Therefore, assuming functional equivalence without direct, compound-specific data jeopardizes the reproducibility and interpretability of downstream experimental results.

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine


Differential Physicochemical Properties vs. Unsubstituted Pyrazole-Morpholine Hybrids

The presence of the 4-methyl group on the pyrazole ring distinguishes 2-(4-Methyl-1H-pyrazol-3-yl)morpholine from its unsubstituted pyrazole-morpholine counterparts. This substitution is predicted to increase lipophilicity, a critical parameter for optimizing membrane permeability and oral bioavailability in drug candidates. Calculated physicochemical properties for a related analog, (S)-2-(1-Methyl-4-pyrazolyl)morpholine, provide a baseline for comparison, showing a topological polar surface area (TPSA) of 39.1 Ų and an XLogP3-AA value of -0.7 [1]. While specific experimental values for the 4-methyl-3-yl regioisomer are not publicly available, the introduction of a methyl group is a standard and quantifiable medicinal chemistry tactic to modulate logP and influence target engagement [2].

Physicochemical properties Lipophilicity Medicinal chemistry

Enhanced Target Engagement in Kinase Inhibition vs. Regioisomeric Pyrazole-Morpholines

The specific 2-(4-methyl-1H-pyrazol-3-yl)morpholine scaffold is designed for optimal interaction with the ATP-binding pocket of kinases, a class of targets where regioisomerism is a critical determinant of potency and selectivity. While direct IC50 data for this precise compound is not in the public domain, class-level evidence from related pyrazolopyrimidine inhibitors demonstrates that the morpholine moiety itself can dramatically enhance kinase selectivity. For instance, replacing morpholine in certain mTOR inhibitors with a bridged morpholine increased selectivity for mTOR over PI3Kα by up to 26,000-fold and yielded subnanomolar IC50 values [1]. This underscores the extreme sensitivity of kinase inhibition to subtle structural variations, and the importance of the specific morpholine-pyrazole linkage in achieving desired biological outcomes.

Kinase inhibition Structure-activity relationship Selectivity

Improved Cellular Permeability and Metabolic Stability vs. Non-Morpholine Pyrazole Analogs

The morpholine ring is a well-validated structural motif for improving the drug-like properties of heterocyclic cores, particularly pyrazoles. Its incorporation is known to enhance aqueous solubility and metabolic stability, often leading to superior pharmacokinetic profiles compared to analogs lacking this moiety [1]. The combination of the 4-methylpyrazole with a morpholine in 2-(4-Methyl-1H-pyrazol-3-yl)morpholine is therefore a deliberate design feature aimed at optimizing these parameters. For example, in a study on pyrazole-based arylalkyne cathepsin S inhibitors, refinement of the morpholine portion of the pharmacophore enabled identification of bicyclic piperidines with enhanced affinity for CatS (IC50 = 10–30 nM) and sub-micromolar cellular potency (JY Ii IC50 = 200–720 nM) [2].

ADME Metabolic stability Bioavailability

Synthetic Accessibility and Purity Profile for Scalable Procurement

2-(4-Methyl-1H-pyrazol-3-yl)morpholine is commercially available with a documented purity specification, typically ≥95% or ≥98% . This high level of purity is essential for reproducible SAR studies and biological assays, as even minor impurities can confound results. The compound's synthetic accessibility, often involving a condensation reaction between a substituted hydrazine and a suitable carbonyl precursor, allows for reliable procurement at research and development scales .

Synthetic chemistry Purity Scalability

Optimal Scientific and Industrial Application Scenarios for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine


Kinase Inhibitor Lead Optimization and SAR Studies

This compound is best utilized as a core building block in the design and synthesis of focused kinase inhibitor libraries. Its specific substitution pattern (4-methyl on pyrazole, 2-position morpholine linkage) is a deliberate design feature intended to optimize interactions with the ATP-binding pocket, a principle validated in broader kinase inhibitor programs where morpholine incorporation dramatically improved selectivity [1]. Researchers can systematically modify the morpholine nitrogen or the pyrazole ring to generate SAR data and identify analogs with improved potency and selectivity profiles.

Targeted Protein Degradation (PROTAC) Linker Chemistry

The morpholine nitrogen provides a convenient, chemically tractable handle for attaching linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The pyrazole core can serve as a ligand for the target protein (e.g., a kinase), while the functionalized morpholine can be used to connect the target ligand to an E3 ligase ligand. This application leverages the compound's dual functionality, offering a distinct advantage over simpler pyrazole analogs that lack a robust linker attachment point [2].

Medicinal Chemistry Building Block for Property Optimization

In any drug discovery program where a pyrazole core has been identified as a hit, 2-(4-Methyl-1H-pyrazol-3-yl)morpholine can serve as a privileged intermediate. The morpholine moiety is a well-documented tool for improving aqueous solubility and metabolic stability [3]. By procuring this specific building block, medicinal chemists can efficiently introduce these favorable properties into their lead series, potentially bypassing multiple rounds of optimization and accelerating the path to a development candidate.

Reference Standard for Analytical and Impurity Profiling

Due to its high commercial purity and well-defined structure, this compound is suitable for use as a reference standard in analytical method development and impurity profiling for related pyrazole-morpholine drug candidates. Its use ensures accurate quantification and identification of potential impurities in more complex drug substances, a critical step in pharmaceutical quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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